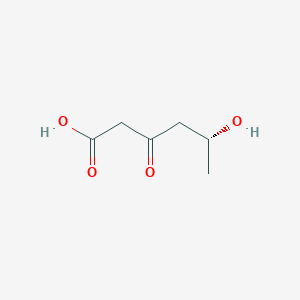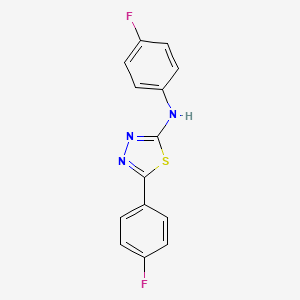
N,5-bis(4-fluorophenyl)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,5-bis(4-fluorophenyl)-1,3,4-thiadiazol-2-amine: is a heterocyclic compound that contains a thiadiazole ring substituted with two 4-fluorophenyl groups and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,5-bis(4-fluorophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzoyl chloride with thiosemicarbazide to form the intermediate, which is then cyclized to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sodium acetate.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions: N,5-bis(4-fluorophenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N,5-bis(4-fluorophenyl)-1,3,4-thiadiazol-2-amine is used in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology and Medicine: The compound has shown potential as an anticancer agent due to its ability to inhibit cell proliferation. It is also being studied for its antimicrobial properties.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of N,5-bis(4-fluorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with cellular targets, leading to the inhibition of key enzymes and pathways involved in cell proliferation. The compound may bind to DNA or proteins, disrupting their normal function and leading to cell death. Specific molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
- N,5-bis(4-fluorophenyl)-5-hydroxy-2-(4-hydroxybenzyl)pentanamide
- N,N′-bis(3,5-bis(trifluoromethyl)phenyl)thiourea
Uniqueness: N,5-bis(4-fluorophenyl)-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays.
Propiedades
Número CAS |
827580-64-3 |
|---|---|
Fórmula molecular |
C14H9F2N3S |
Peso molecular |
289.31 g/mol |
Nombre IUPAC |
N,5-bis(4-fluorophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C14H9F2N3S/c15-10-3-1-9(2-4-10)13-18-19-14(20-13)17-12-7-5-11(16)6-8-12/h1-8H,(H,17,19) |
Clave InChI |
JVXRQUXWEVWAKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NN=C(S2)NC3=CC=C(C=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


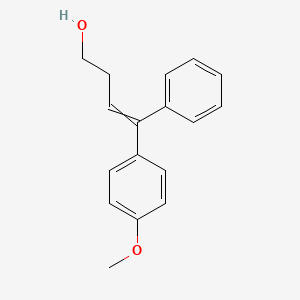

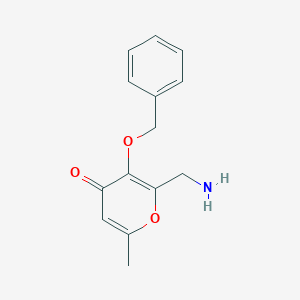
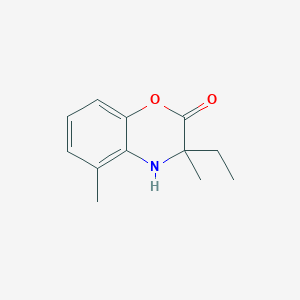
![Methyl 3-[3-(2-methoxy-2-oxoethyl)-1H-indol-2-yl]propanoate](/img/structure/B14224075.png)
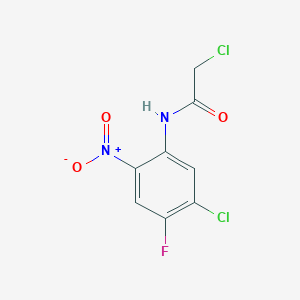
![2,7-Dibromo-3,6-dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14224086.png)
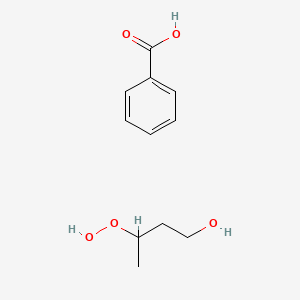
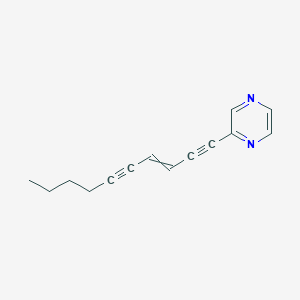
![Phosphonic acid, [(2R)-2-amino-2-(4-fluorophenyl)ethyl]-, diethyl ester](/img/structure/B14224095.png)
![4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14224100.png)
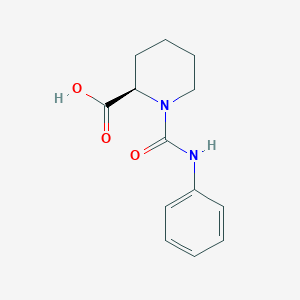
![Aziridine, 2-(1-methylethylidene)-1-[(1S)-1-phenylethyl]-](/img/structure/B14224108.png)
